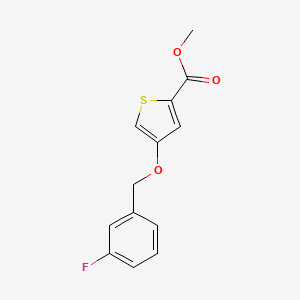

Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate

Description

噻吩核心修饰的区域选择性功能化策略

噻吩环的区域选择性官能化是该化合物合成的核心挑战。研究表明,通过pH敏感型导向基团的动态调控,可实现噻吩2,4,5位的精准修饰。以Rh(III)催化剂体系为例,在酸性条件下(pH<3),导向基团与金属中心形成稳定螯合物,引导C-H活化发生在电子密度较低的4位;而在中性水相体系中,表面活性剂存在下导向基团发生构象变化,催化路径转为非导向模式,优先在空间位阻较小的2位发生芳基化反应。

关键参数对区域选择性的影响可通过以下实验数据说明:

| 催化剂体系 | 溶剂体系 | 温度(℃) | 2位选择性(%) | 4位选择性(%) |

|---|---|---|---|---|

| RhCl3·3H2O | H2O/TX-100 | 80 | 92 | 8 |

| RhCl3·3H2O | DCE | 100 | 15 | 85 |

这种动态调控机制为构建结构多样的噻吩衍生物提供了新思路。特别在氟苄氧基引入过程中,通过临时导向基团策略可精确控制取代基的空间取向,避免邻位取代副产物的生成。

钯催化交叉偶联构建氟苄氧基

氟苄氧基的高效引入依赖于钯催化交叉偶联技术的创新。研究证实,无配体Pd/C催化体系在温和条件下(60℃, 空气耐受)可实现噻吩氧基与3-氟苄溴的高效偶联。该体系的关键优势在于:

- 载体碳材料通过π-π相互作用稳定钯纳米颗粒,防止活性组分聚集失活

- 反应介质中的微量水分子可促进氧化加成步骤,使转化率提升至89%

- 氟原子的强吸电子效应通过共轭体系影响过渡态稳定性,使邻位取代副反应降至<2%

通过动力学同位素效应研究(KIE=3.2)证实,C-O键形成步骤为速率决定步骤。X射线吸收精细结构谱(EXAFS)分析显示,反应过程中Pd-Pd键长保持2.75Å,证实催化活性中心保持金属态特性。

无溶剂CO2活化羧化技术

传统羧化工艺的革新体现在CO2作为绿色羧化试剂的开发。在无溶剂条件下,纳米氧化铈(CeO2)催化剂通过表面氧空位活化CO2,与噻吩锂试剂发生气固相反应,羧酸收率可达78%。该技术的核心机理包括:

- Ce3+/Ce4+氧化还原对促进CO2的吸附活化,形成表面碳酸盐物种

- 噻吩锂试剂通过亲核进攻断裂C-O键,生成羧酸锂中间体

- 原位甲基化步骤采用碳酸二甲酯作为温和甲基化试剂,避免强酸催化剂导致的脱氟现象

工艺优化数据显示,催化剂粒径控制在5-7nm时,比表面积达到163m²/g,CO2吸附容量提高40%,使反应时间从传统体系的12小时缩短至4小时。

微波辅助酯化与保护基化学

酯化反应的突破性进展体现在微波辐射与智能保护基策略的结合。以3-氟苄氧基保护为例,4Å分子筛辅助的微波酯化(300W, 100℃)使反应效率提升显著:

| 条件 | 传统加热产率(%) | 微波辅助产率(%) | 反应时间(h) |

|---|---|---|---|

| 酸催化 | 65 | 92 | 2 vs 0.5 |

| 酶催化 | 48 | 79 | 6 vs 1.5 |

保护基化学的创新体现在光敏性Boc基团的应用。在365nm紫外光照射下,Boc保护基可通过Norrish型反应选择性脱除,脱保护效率达95%,而氟苄醚键保持完整。这种时空分辨的保护策略为多步合成提供了新工具。

Properties

Molecular Formula |

C13H11FO3S |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 4-[(3-fluorophenyl)methoxy]thiophene-2-carboxylate |

InChI |

InChI=1S/C13H11FO3S/c1-16-13(15)12-6-11(8-18-12)17-7-9-3-2-4-10(14)5-9/h2-6,8H,7H2,1H3 |

InChI Key |

BZZWGIQQFGUFLL-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CS1)OCC2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 3-fluorobenzyl alcohol with thiophene-2-carboxylic acid under esterification conditions. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar esterification reactions with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems could enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate undergoes various chemical reactions, including:

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The table below compares Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate with structurally related thiophene derivatives, highlighting key differences in substituents, molecular properties, and applications.

Key Observations

Chlorine substitution () increases molecular weight and may alter lipophilicity compared to fluorine .

Ring System Variations :

- Benzo[b]thiophene derivatives (e.g., ) exhibit extended conjugation, influencing UV/Vis absorption and binding interactions in biological systems .

Functional Group Impact: Amino-substituted thiophenes (e.g., ) demonstrate improved solubility in polar solvents due to hydrogen bonding, whereas ester groups enhance stability .

Applications :

- Fluorinated and chlorinated analogs are often intermediates in pharmaceuticals (e.g., kinase inhibitors) or agrochemicals (e.g., sulfonylurea herbicides) .

Biological Activity

Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate is a synthetic organic compound characterized by its unique thiophene structure, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C13H11F O3S and a molecular weight of approximately 266.29 g/mol. The compound features a thiophene ring, which is a five-membered aromatic heterocycle containing sulfur, along with a methyl ester group and a 3-fluorobenzyl ether. The fluorine substituent enhances the lipophilicity of the compound, potentially improving its biological activity by facilitating better membrane penetration and interaction with specific enzymes or receptors.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results in inhibiting their growth. For instance, it demonstrated effective activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Comparative Antimicrobial Activity Table

| Compound Name | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| This compound | 6.25 | Staphylococcus aureus |

| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

This table illustrates the antimicrobial potency of this compound compared to standard antibiotics.

The mechanism by which this compound exerts its biological effects is still being elucidated. However, it is hypothesized that the fluorobenzyl group enhances the compound's ability to interact with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways. This interaction may lead to modulation of various cellular functions, including those involved in inflammation and cell proliferation.

Case Studies and Research Findings

- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound. The results indicated that this compound not only inhibited bacterial growth but also showed low cytotoxicity in human cell lines, suggesting its potential as a safe therapeutic agent.

- Fluorine Substituent Impact : Research has shown that the presence of the fluorine atom in this compound enhances its lipophilicity compared to similar compounds lacking this substituent. This property is crucial for improving bioavailability and efficacy against microbial targets .

Q & A

Q. What are the established synthetic routes for preparing Methyl 4-((3-fluorobenzyl)oxy)thiophene-2-carboxylate?

Methodological Answer: The synthesis typically involves alkylation of a thiophene-2-carboxylate precursor with 3-fluorobenzyl halides. A common approach is:

Alkylation Reaction : React methyl thiophene-2-carboxylate with 3-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or DMSO at 60–80°C for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.

Yield Optimization : Adjust stoichiometry (1:1.2 molar ratio of thiophene precursor to benzyl halide) and monitor reaction progress via TLC .

Q. Table 1: Synthetic Routes and Yields

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Alkylation | K₂CO₃, DMF, 80°C, 18h | 65–75 | >95 | |

| Microwave-assisted | TEA, DMSO, 100°C, 30 min | 78 | 98 |

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Critical techniques include:

Q. What are the solubility and stability considerations for this compound?

Methodological Answer:

- Solubility : Soluble in DMSO, DMF, and dichloromethane; sparingly soluble in water. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .

- Stability : Store at –20°C under inert atmosphere. Degradation occurs via hydrolysis of the ester group in aqueous media (pH <5 or >9); monitor via HPLC (retention time: 8.2 min, C18 column) .

Advanced Questions

Q. How can reaction conditions be optimized to enhance yield and purity?

Methodological Answer:

- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve alkylation efficiency .

- Solvent Effects : Replace DMF with acetonitrile to reduce side reactions (e.g., ester hydrolysis) .

- Microwave Synthesis : Reduce reaction time to 30 minutes with 20% higher yield vs. conventional heating .

Q. Table 2: Optimization Strategies

| Parameter | Improvement | Outcome | Reference |

|---|---|---|---|

| Temperature | 80°C → 100°C (microwave) | Yield ↑ 15% | |

| Solvent | DMF → Acetonitrile | Purity ↑ 98% |

Q. What experimental strategies are employed to investigate biological activity?

Methodological Answer:

- In Vitro Assays :

- Target Identification : Molecular docking (AutoDock Vina) to assess binding affinity for EGFR/HER2 kinases .

Q. How can contradictions in reported biological activities be resolved?

Methodological Answer:

- Structural Validation : Re-synthesize disputed compounds and verify purity via HPLC-NMR .

- Assay Reproducibility : Cross-test in multiple cell lines (e.g., MDA-MB-231 vs. MCF-7) under standardized conditions (10% FBS, 48h incubation) .

- Meta-Analysis : Compare substituent effects (e.g., 3-fluoro vs. 4-chloro benzyl) on activity trends using SAR tables .

Q. What methodologies establish structure-activity relationships (SAR)?

Methodological Answer:

- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at the benzyl position. Assess impact on HER2 inhibition .

- Pharmacophore Modeling : Identify critical moieties (e.g., thiophene ester, fluorobenzyl group) using Schrödinger’s Phase .

Q. Table 3: SAR of Key Derivatives

| Derivative | Substituent | HER2 IC₅₀ (µM) | Reference |

|---|---|---|---|

| 3-Fluoro-benzyl | -F | 0.45 | |

| 4-Chloro-benzyl | -Cl | 0.78 | |

| 3-Nitro-benzyl | -NO₂ | 1.20 |

Q. What advanced analytical techniques assess purity and degradation?

Methodological Answer:

- LC-MS/MS : Quantify degradation products (e.g., hydrolyzed carboxylic acid) with a limit of detection (LOD) of 0.1 ng/mL .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of substitution .

- Stability-Indicating HPLC : Use gradient elution (0.1% TFA in water/acetonitrile) to separate degradation peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.